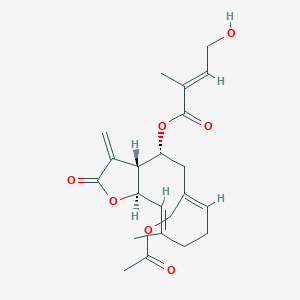
8beta-(4-Hydroxytigloyloxy)ovatifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8beta-(4-Hydroxytigloyloxy)ovatifolin is a natural product derived from the herbs of Eupatorium glehni . It is classified as a sesquiterpenoid, a type of terpenoid that consists of three isoprene units. The compound has a molecular formula of C22H28O7 and a molecular weight of 404.45 g/mol . It is primarily used in scientific research related to life sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves several steps, including the extraction of the compound from its natural source, Eupatorium glehni . The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification steps, which may include chromatography techniques to achieve high purity levels.
Industrial Production Methods: the compound can be produced in small quantities through the extraction and purification processes mentioned above .
Analyse Des Réactions Chimiques
Types of Reactions: 8beta-(4-Hydroxytigloyloxy)ovatifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
8beta-(4-Hydroxytigloyloxy)ovatifolin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the properties and reactions of sesquiterpenoids. In biology, the compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
Mécanisme D'action
The mechanism of action of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
8beta-(4-Hydroxytigloyloxy)ovatifolin can be compared with other sesquiterpenoids, such as artemisinin and parthenolide. These compounds share similar structural features but differ in their biological activities and applications. For example, artemisinin is well-known for its antimalarial properties, while parthenolide is studied for its anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure and potential biological activities .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Costunolide
- Helenalin
Propriétés
Formule moléculaire |
C22H28O7 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[(3aR,4R,6Z,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-17(12-27-16(4)24)11-19(28-21(25)14(2)8-9-23)20-15(3)22(26)29-18(20)10-13/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-8+,17-7-/t18-,19-,20+/m1/s1 |
Clé InChI |
ZICYDDNYYSMLNV-ACVBXRCOSA-N |
SMILES isomérique |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
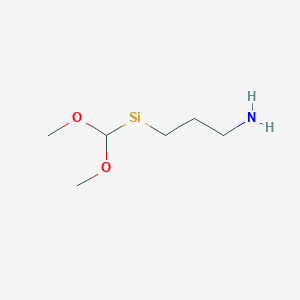

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
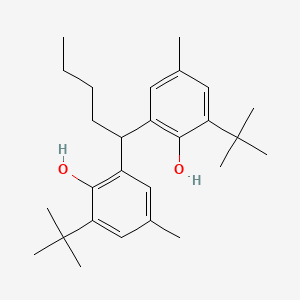
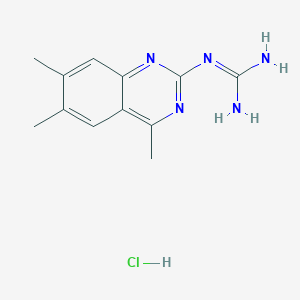
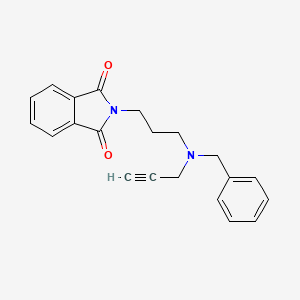
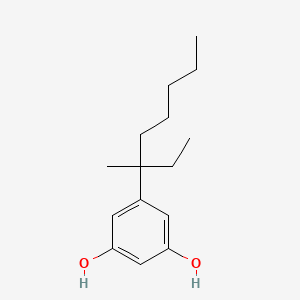
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

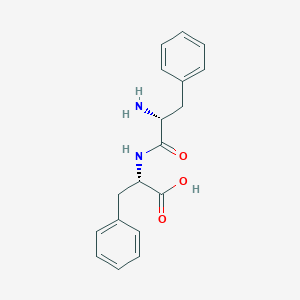
![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
